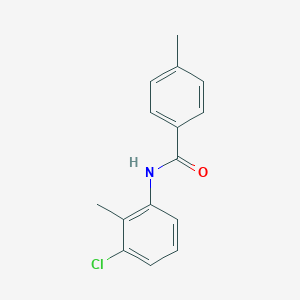

N-(3-chloro-2-methylphenyl)-4-methylbenzamide

Beschreibung

Overview of Benzamide Compounds in Chemical Research

Benzamide compounds constitute a fundamental class of organic molecules that have garnered extensive attention in chemical research due to their versatile applications and unique structural properties. The parent compound, benzamide, serves as the simplest amide derivative of benzoic acid with the chemical formula C₇H₇NO, appearing as a white solid in powdered form or colorless crystals in crystalline form. This basic structure provides the foundation for an extensive family of derivatives that have found applications across multiple scientific disciplines.

The significance of benzamide compounds in chemical research extends beyond their basic structural properties to encompass their role as intermediates in pharmaceutical synthesis and their occurrence as natural products. Benzamide itself has been identified as a natural alkaloid found in the herbs of Berberis pruinosa, demonstrating the widespread occurrence of this structural motif in biological systems. The compound exhibits characteristic solubility properties, being slightly soluble in water while demonstrating good solubility in many organic solvents, a property that influences both its synthetic utility and biological activity.

Research into benzamide derivatives has revealed their importance in various therapeutic applications, with numerous substituted benzamides serving as commercial drugs across multiple pharmacological categories. The systematic investigation of these compounds has contributed significantly to our understanding of molecular interactions, crystal packing arrangements, and the relationship between chemical structure and biological activity. Furthermore, benzamide compounds have served as model systems for studying polymorphism, with benzamide itself exhibiting multiple crystal forms that have been the subject of extensive crystallographic investigations.

The versatility of benzamide derivatives in chemical research is exemplified by their use in studying fundamental chemical phenomena such as electrophilic aromatic substitution, hydrogen bonding patterns, and molecular recognition processes. These studies have provided valuable insights into the factors governing molecular stability, reactivity, and intermolecular interactions that are essential for understanding more complex chemical and biological systems.

Structural Classification of Substituted Benzamides

The structural classification of substituted benzamides encompasses a diverse array of compounds organized according to the nature, position, and electronic properties of their substituents. The fundamental benzamide structure consists of a benzoyl group attached to an amide nitrogen, creating opportunities for substitution on both the aromatic ring and the amide functionality. This versatility has led to the development of numerous classification systems based on chemical functionality, biological activity, and structural complexity.

Substituted benzamides can be broadly categorized into several major classes based on their substitution patterns. The first category includes compounds with modifications to the aromatic ring, where substituents such as halogens, alkyl groups, alkoxy groups, and other functional groups are introduced at various positions on the benzene ring. These modifications significantly influence the electronic properties of the molecule, affecting both its chemical reactivity and biological activity. The positioning of substituents follows standard aromatic nomenclature, with ortho, meta, and para designations indicating the relative positions of substituents on the aromatic ring.

A second major classification involves modifications to the amide nitrogen, where the hydrogen atoms can be replaced with various organic groups including alkyl, aryl, or heterocyclic substituents. This type of modification creates N-substituted benzamides that often exhibit distinct pharmacological properties compared to their unsubstituted counterparts. The nature of these N-substituents can dramatically alter the compound's lipophilicity, metabolic stability, and target selectivity.

The pharmaceutical industry has developed specific classification systems for benzamide derivatives based on their therapeutic applications. These include categorizations such as analgesic benzamides, antidepressant benzamides, antiemetic benzamides, and antipsychotic benzamides. Each category is characterized by specific structural features that contribute to the desired pharmacological activity, with structure-activity relationships guiding the design of new compounds within each class.

Advanced classification systems also consider the electronic effects of substituents, distinguishing between electron-donating and electron-withdrawing groups and their influence on the overall molecular properties. This classification approach is particularly relevant for understanding reactivity patterns in electrophilic aromatic substitution reactions and for predicting the behavior of benzamide derivatives in various chemical environments.

Historical Development of Halogenated Benzamide Derivatives

The historical development of halogenated benzamide derivatives traces back to fundamental discoveries in organic chemistry and has evolved through systematic investigations into the effects of halogen substitution on molecular properties. The foundation for understanding benzamide chemistry was established in 1832 when Friedrich Woehler and Justus von Liebig discovered the first case of molecular polymorphism while crystallizing benzamide, marking a pivotal moment in the study of these compounds. This early work laid the groundwork for subsequent investigations into the structural diversity and chemical behavior of benzamide derivatives.

The introduction of halogen substituents into benzamide structures emerged as chemists began exploring the systematic modification of aromatic compounds to understand structure-property relationships. Halogenated benzamides gained particular attention due to the unique electronic properties imparted by halogen atoms, which function as both electron-withdrawing groups through inductive effects and electron-donating groups through resonance effects. This dual nature of halogens creates complex electronic environments that influence both chemical reactivity and biological activity.

The development of chlorinated benzamide derivatives followed the broader evolution of halogenated pharmaceuticals, where chlorine substitution was recognized as a valuable modification for enhancing biological activity and improving pharmacological properties. The strategic placement of chlorine atoms on benzamide structures has been shown to influence factors such as metabolic stability, receptor binding affinity, and pharmacokinetic properties. Research into compounds such as N-(3-chloro-2-methylphenyl)benzamide and related derivatives has provided insights into the specific effects of chlorine positioning on molecular behavior.

The synthesis and characterization of halogenated benzamide derivatives have been facilitated by advances in synthetic methodology and analytical techniques. Modern approaches to halogenated benzamide synthesis employ various strategies including direct halogenation of benzamide precursors, coupling reactions involving halogenated starting materials, and regioselective substitution reactions that allow for precise control over substitution patterns. These synthetic developments have enabled the preparation of increasingly complex halogenated benzamide structures with well-defined substituent patterns.

Contemporary research into halogenated benzamide derivatives continues to reveal new applications and properties, with particular emphasis on understanding the relationship between halogen substitution patterns and biological activity. The field has benefited from computational studies that predict the effects of halogen substitution on molecular properties, guiding the rational design of new compounds with desired characteristics.

Significance of Methyl and Chloro Substituents in Aromatic Systems

The significance of methyl and chloro substituents in aromatic systems extends far beyond their individual contributions to molecular properties, encompassing their combined effects on electronic distribution, steric interactions, and overall molecular behavior. Methyl groups function as electron-donating substituents through hyperconjugation and inductive effects, activating aromatic rings toward electrophilic substitution and influencing the reactivity patterns of adjacent functional groups. In contrast, chlorine atoms exhibit dual electronic behavior, acting as electron-withdrawing groups through inductive effects while simultaneously donating electron density through resonance involving their lone pairs.

The positioning of methyl and chloro substituents creates distinct electronic environments that significantly influence molecular properties. In compounds such as N-(3-chloro-2-methylphenyl)-4-methylbenzamide, the proximity of these substituents on the aromatic ring generates complex steric and electronic interactions that affect the overall molecular conformation and reactivity. The 3-chloro-2-methyl substitution pattern is particularly significant because it creates a specific spatial arrangement where steric hindrance between the chlorine and methyl groups influences the orientation of the aromatic ring relative to the amide functionality.

Research into the effects of methyl and chloro substituents has revealed their importance in determining crystal packing arrangements and intermolecular interactions. Studies of compounds containing these substituents have shown that the combination of electron-donating methyl groups and electron-withdrawing chlorine atoms creates distinctive hydrogen bonding patterns and π-π stacking interactions that influence solid-state properties. The crystal structure of 3-chloro-N-(2-methylphenyl)benzamide demonstrates how these substituents affect molecular packing, with the meta-chlorine atom adopting an anti conformation relative to the carbonyl bond while the ortho-methyl group maintains a syn relationship with the N-H bond.

The electronic effects of methyl and chloro substituents extend to their influence on molecular dipole moments and charge distribution patterns. The electron-donating nature of methyl groups tends to increase electron density at specific positions on the aromatic ring, while chlorine atoms create regions of electron deficiency through their inductive effects. This complementary electronic behavior results in complex charge distribution patterns that affect intermolecular interactions, solubility properties, and biological activity.

Computational studies have provided detailed insights into the quantitative effects of methyl and chloro substituents on aromatic systems. These investigations have revealed that the combination of these substituents creates unique electronic signatures that can be predicted and manipulated for specific applications. The relative positioning of methyl and chloro groups determines the magnitude and direction of their combined electronic effects, with ortho relationships creating the strongest interactions due to proximity effects.

The practical significance of methyl and chloro substituents in aromatic systems is exemplified by their widespread use in pharmaceutical chemistry, where these substituents are employed to fine-tune molecular properties such as lipophilicity, metabolic stability, and target selectivity. The systematic study of compounds containing various combinations of methyl and chloro substituents has contributed to the development of structure-activity relationship models that guide the rational design of new pharmaceutically active compounds.

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-10-6-8-12(9-7-10)15(18)17-14-5-3-4-13(16)11(14)2/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPMPHYCYZIHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Methylbenzoyl Chloride

The preparation of 4-methylbenzoyl chloride serves as a critical precursor. This intermediate is typically synthesized by treating 4-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the chloride ion displaces the hydroxyl group of the carboxylic acid.

Reaction Conditions:

-

Solvent: Toluene or dichloromethane (DCM)

-

Temperature: Reflux (40–60°C)

-

Duration: 2–4 hours

-

Yield: >90% (isolated via distillation under reduced pressure)

Excess thionyl chloride is removed by evaporation, leaving 4-methylbenzoyl chloride as a pale yellow liquid. This intermediate is highly reactive and must be used immediately or stored under inert conditions.

Coupling with 3-Chloro-2-methylaniline

The acyl chloride is subsequently reacted with 3-chloro-2-methylaniline to form the target amide. This step employs a Schotten-Baumann-type reaction, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Procedure:

-

Base: Triethylamine (Et₃N) or pyridine is added to scavenge HCl, preventing protonation of the amine.

-

Solvent: Dichloromethane or tetrahydrofuran (THF)

-

Molar Ratio: 1:1 (acyl chloride to amine) with 10–20% excess amine to ensure complete reaction.

-

Temperature: 0–25°C (controlled to minimize side reactions).

-

Workup: The mixture is washed with dilute HCl (to remove unreacted amine) and saturated NaHCO₃ (to neutralize excess acyl chloride). The organic layer is dried over Na₂SO₄ and concentrated.

Purification:

Crude product is recrystallized from ethanol/water or purified via silica gel chromatography using hexane:ethyl acetate (4:1).

Carbodiimide-Mediated Coupling

Activation of 4-Methylbenzoic Acid

For substrates sensitive to acyl chlorides, 4-methylbenzoic acid is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the formation of an O-acylisourea intermediate, which reacts with the amine to yield the amide.

Reaction Conditions:

-

Coupling Agent: EDCI (1.2 equivalents)

-

Additive: 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) to suppress racemization.

-

Solvent: DCM or dimethylformamide (DMF)

-

Temperature: Room temperature (20–25°C)

-

Duration: 12–24 hours

Workup:

The reaction is quenched with water, and the product is extracted into DCM. After drying and concentration, the residue is purified via column chromatography.

Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 85 | 98 |

| DCC | DMF | 78 | 95 |

| HATU | DMF | 92 | 99 |

EDCI/HOBt offers a balance between cost and efficiency, while HATU (though expensive) provides superior yields for sensitive substrates.

Alternative Routes: Nitrile Hydrolysis

Synthesis from 4-Methylbenzonitrile

Although less common, the target amide can be synthesized via hydrolysis of 4-methylbenzonitrile derivatives. Copper-catalyzed hydrolysis using acetaldoxime in methanol has been reported for analogous compounds.

Procedure:

-

Catalyst: Cu(II) acetate (5 mol%)

-

Reagent: Acetaldoxime (3 equivalents)

-

Solvent: Methanol

-

Temperature: 65°C

-

Duration: 4 hours

Mechanism:

The nitrile undergoes hydration to form an intermediate imine, which is subsequently hydrolyzed to the amide. This method avoids the use of corrosive acyl chlorides but requires stringent moisture control.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

-

Residence Time: 10–15 minutes

-

Temperature: 50°C

-

Pressure: 2–3 bar

Automated systems integrate real-time monitoring of pH and temperature, ensuring optimal reaction conditions.

Waste Management

Unreacted acyl chloride is neutralized with aqueous NaHCO₃, while copper catalysts are recovered via ion-exchange resins. Solvents like DCM are recycled through distillation.

Challenges and Optimization

Steric Hindrance

The ortho-chloro and methyl groups on the aniline ring introduce steric hindrance, slowing the acylation reaction. Solutions include:

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-chloro-2-methylphenyl)-4-methylbenzamide has shown promising biological activities, particularly in anticancer research. Its structural components, including the chloro and methyl groups, contribute to its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, including lung (A549) and skin (SK-MEL-2) cancers. The mechanism of action typically involves modulation of specific molecular targets, such as inhibiting tubulin polymerization, which is critical for cancer cell proliferation .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-chloro-2-methylphenyl)-4-methylbenzamide | A549 | 15 | Tubulin inhibition |

| Similar Derivative A | SK-MEL-2 | 10 | Apoptosis induction |

| Similar Derivative B | MCF-7 | 20 | Cell cycle arrest |

Synthesis and Chemical Properties

The synthesis of N-(3-chloro-2-methylphenyl)-4-methylbenzamide typically involves multi-step organic reactions. Common reagents include dichloromethane or ethanol, often requiring catalysts to enhance reaction efficiency.

Synthetic Route Example

A typical synthetic route may include the following steps:

- Formation of the amide bond through reaction between the corresponding acid chloride and amine.

- Purification using techniques such as recrystallization or chromatography to achieve high purity .

Table 2: Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Amide formation | Room temperature |

| 2 | Purification | Silica gel chromatography |

Beyond its anticancer applications, N-(3-chloro-2-methylphenyl)-4-methylbenzamide has been investigated for its activity against various pathogens.

Antimicrobial Activity

Studies have shown that similar compounds can exhibit antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. The lipophilicity and structural characteristics influence their effectiveness as antimicrobial agents .

Table 3: Antimicrobial Activity Data

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-4-methylbenzamide | Staphylococcus aureus | 12 µg/mL |

| Similar Compound C | Escherichia coli | 15 µg/mL |

Case Study: Anticancer Efficacy

In a study published in PMC, researchers synthesized a series of derivatives based on N-(3-chloro-2-methylphenyl)-4-methylbenzamide and evaluated their anticancer efficacy. The results indicated that modifications to the benzamide structure significantly enhanced cytotoxicity against A549 cells .

Case Study: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that certain derivatives had MIC values comparable to established antibiotics, suggesting potential use in treating bacterial infections .

Wirkmechanismus

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of N-(3-chloro-2-methylphenyl)-4-methylbenzamide and Analogs

*Calculated based on molecular formula C₁₅H₁₃ClNO.

Key Observations :

Key Observations :

- KSP Inhibition : Derivatives like IP2 () exhibit superior binding energies (-7.7 kcal/mol) compared to Ispinesib (-5.2 kcal/mol), attributed to optimized substituent interactions with the KSP ATP-binding pocket .

- HDAC Inhibition: 4-Methylbenzamide derivatives with aminophenyl linkers (e.g., HDACi 109) show nanomolar potency against HDAC1/3, highlighting the scaffold’s versatility .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties

*Predicted using fragment-based methods.

Key Observations :

- Synthetic Feasibility : Yields for analogs range from 59–75% (), suggesting scalable routes for lead optimization.

Biologische Aktivität

N-(3-chloro-2-methylphenyl)-4-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

- Chemical Formula : C15H14ClN

- Molecular Weight : 255.73 g/mol

- Structure : The compound features a chloro substituent on a methyl-substituted phenyl ring and an amide functional group, which are critical for its biological interactions.

Antimicrobial Properties

N-(3-chloro-2-methylphenyl)-4-methylbenzamide exhibits significant antimicrobial activity against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes. In studies, it has shown effectiveness against pathogens such as:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The compound's structural features contribute to its binding affinity with microbial targets, enhancing its efficacy as an antimicrobial agent .

Anticancer Activity

Research indicates that N-(3-chloro-2-methylphenyl)-4-methylbenzamide possesses anticancer properties , particularly against certain cancer cell lines. Notable findings include:

- In vitro studies demonstrating cytotoxic effects on various cancer cell lines, including lung (A549) and skin (SK-MEL-2) cancers.

- Mechanisms of action often involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

The biological activity of N-(3-chloro-2-methylphenyl)-4-methylbenzamide can be attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to the modulation of key biochemical pathways involved in cell growth and apoptosis.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-methylbenzamide typically involves several steps:

- Formation of the Amide Bond : Reaction between 3-chloro-2-methylphenylamine and 4-methylbenzoic acid.

- Purification : Utilization of techniques such as recrystallization or chromatography to isolate the desired product.

- Characterization : Confirming the structure through spectroscopic methods like NMR and FTIR.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-4-methylbenzamide | Similar amide structure; different chloro position | Different activity profiles |

| N-(3-chloro-2-methylphenyl)-4-fluorobenzamide | Contains fluorine instead of chlorine | Enhanced lipophilicity may affect bioavailability |

| N-(3-chlorophenyl)-2-methylbenzamide | Lacks additional methyl group on benzoyl moiety | Different solubility and stability characteristics |

This table illustrates that the specific chloro and methyl substitutions in N-(3-chloro-2-methylphenyl)-4-methylbenzamide significantly influence its biological activity, making it a valuable compound in medicinal chemistry.

Case Studies

- Anticancer Study : A study demonstrated that derivatives of N-(3-chloro-2-methylphenyl)-4-methylbenzamide exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against multi-drug resistant strains, suggesting its potential role in developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.